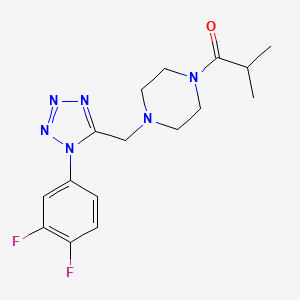
1-(3-Aminophenyl)-2-methylpropan-1-one hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound is a derivative of aminophenyl and propanone. Aminophenyl compounds are aromatic compounds with an amino group attached, and they are often used in the synthesis of dyes, pharmaceuticals, and other complex organic molecules . Propanone, also known as acetone, is a simple ketone and is often used as a solvent .
Synthesis Analysis
While the specific synthesis pathway for this compound isn’t available, aminophenyl compounds can be synthesized through various methods, including the reduction of nitro compounds .Chemical Reactions Analysis
Aminophenyl compounds can participate in various chemical reactions, particularly those involving the amino group. They can act as nucleophiles in reactions, and can also undergo diazotization reactions .Wissenschaftliche Forschungsanwendungen
Synthesis and Antitumor Activity
1-(4-Methylphenyl)-3-(morpholin-4-yl)-2-phenyl-1-R-propan-1-ol Hydrochlorides, related to 1-(3-Aminophenyl)-2-methylpropan-1-one hydrochloride, have been synthesized and tested for antitumor activity. These compounds are tertiary aminoalkanols, converted into hydrochlorides and evaluated for their potential as antitumor agents (Isakhanyan et al., 2016).
Uterine Relaxant Activity
Substituted p-hydroxyphenylethanolamines, which can be structurally related to 1-(3-Aminophenyl)-2-methylpropan-1-one hydrochloride, were synthesized and evaluated for their uterine relaxant activity. These compounds showed potent in vitro and in vivo activity in relaxing the uterus, and their cyclic AMP releasing potential was assessed (Viswanathan & Chaudhari, 2006).
Immunosuppressive Activity
2-Substituted 2-aminopropane-1,3-diols, akin to 1-(3-Aminophenyl)-2-methylpropan-1-one hydrochloride, were synthesized and evaluated for their immunosuppressive effects. These compounds showed promising results in reducing lymphocyte count and prolonging skin allograft survival in rats, indicating their potential as immunosuppressive drugs (Kiuchi et al., 2000).
Antioxidant and Membrane Stabilizing Properties
Hydrochlorides of 1-(4-substituted phenyl)-2H-(phenyl)-3-aminopropan-1-ols were studied for their antioxidant and membrane-stabilizing properties. These compounds showed weak antioxidant properties but exhibited significant anti-hemolytic effects, suggesting their potential for membrane stabilization (Malakyan et al., 2010).
Antibacterial Activity
Tertiary aminoalkanols hydrochlorides, related to 1-(3-Aminophenyl)-2-methylpropan-1-one hydrochloride, were synthesized and their antibacterial activities were evaluated. Some of these compounds showed moderate antibacterial activity, indicating their potential for antibacterial applications (Isakhanyan et al., 2014).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
1-(3-aminophenyl)-2-methylpropan-1-one;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO.ClH/c1-7(2)10(12)8-4-3-5-9(11)6-8;/h3-7H,11H2,1-2H3;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYIAYOBFGPNLFW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)C1=CC(=CC=C1)N.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.68 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Aminophenyl)-2-methylpropan-1-one hydrochloride | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Ethyl 2-[6-(2-methoxyphenyl)-4-methyl-1,3-dioxo-7,8-dihydropurino[7,8-a]imidazol-2-yl]acetate](/img/structure/B2403545.png)
![2-(benzo[d]thiazol-2-ylthio)-N-((5-(furan-2-yl)isoxazol-3-yl)methyl)acetamide](/img/structure/B2403546.png)
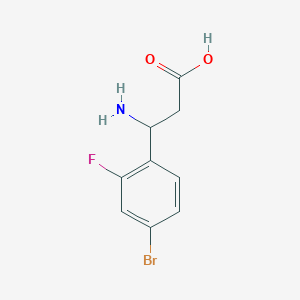
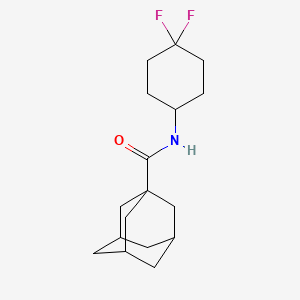
![2-[4-(4-methoxyphenyl)piperazin-1-yl]-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde](/img/structure/B2403551.png)
![1-(2-Chlorobenzyl)-3'-(3-fluoro-4-methylphenyl)spiro[indoline-3,2'-thiazolidine]-2,4'-dione 1',1'-dioxide](/img/structure/B2403553.png)
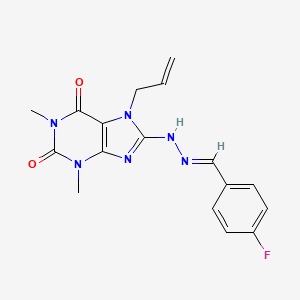
![phenyl 4-((4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamido)methyl)piperidine-1-carboxylate](/img/structure/B2403555.png)
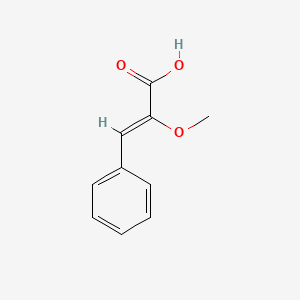
![N-[(2E)-3-methanesulfonylprop-2-en-1-yl]-3-phenyl-2,1-benzoxazole-5-carboxamide](/img/structure/B2403557.png)
![tert-butyl N-[(3R)-3-methyl-5-oxopyrrolidin-3-yl]carbamate](/img/structure/B2403558.png)
![2-[(4-chlorophenyl)methyl]-N-(3,5-dichlorophenyl)-1,3-thiazole-4-carboxamide](/img/structure/B2403559.png)
